molecular formula C11H11NO B069815 2-(3-Buten-2-yloxy)benzonitrile CAS No. 177780-84-6

2-(3-Buten-2-yloxy)benzonitrile

Cat. No.: B069815
CAS No.: 177780-84-6
M. Wt: 173.21 g/mol
InChI Key: XDDVLLFHAMKNCO-UHFFFAOYSA-N
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Description

2-(3-Buten-2-yloxy)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

177780-84-6

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-but-3-en-2-yloxybenzonitrile

InChI

InChI=1S/C11H11NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h3-7,9H,1H2,2H3

InChI Key

XDDVLLFHAMKNCO-UHFFFAOYSA-N

SMILES

CC(C=C)OC1=CC=CC=C1C#N

Canonical SMILES

CC(C=C)OC1=CC=CC=C1C#N

Synonyms

Benzonitrile, 2-[(1-methyl-2-propenyl)oxy]- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of salicylonitrile (2.0 g, 16.8 mmol) and but-3-en-2-ol (1.5 ml, 16.8 mmol) in tetrahydrofuran (100 ml) was added triphenylphosphine (4.4 g, 16.8 mmol), followed by diisopropyl azodicarboxylate (3.3 ml, 16.8 mmol) in tetrahydrofuran (15 ml), added dropwise ensuring the reaction temperature did not rise above 20° C. The reaction mixture was stirred at room temperature for 18 h and then concentrated in vacuo. To the residue was added diethyl ether (20 ml) and the solution was washed with aqueous sodium hydroxide solution (1N), dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography (silica) with gradient elution, diethyl ether:cyclohexane [1:9 to 1:1]. The appropriate fractions were combined and concentrated to give the title compound (1.9 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

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